molecular formula C13H10N4O3S B11069842 2-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

2-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one

Cat. No.: B11069842
M. Wt: 302.31 g/mol
InChI Key: KGHAJUUBKHAXLK-UHFFFAOYSA-N
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Description

2-{[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core structure with a pyrimidinylsulfanyl substituent. This compound is of significant interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves the condensation of 4,6-dihydroxy-2-aminopyrimidine with a quinazolinone derivative. The reaction is often carried out in an anhydrous methanol environment under slightly basic conditions using sodium methoxide as a catalyst . The intermediate formed is then subjected to further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidinylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Shares the pyrimidine core but lacks the quinazolinone structure.

    2-Amino-4,6-dihydroxy-pyrimidine: Similar pyrimidine structure with different substituents.

    4,6-Dimethyl-2-mercaptopyrimidine: Contains a mercapto group instead of the sulfanyl group.

Uniqueness

2-{[(4,6-DIHYDROXY-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is unique due to its combined quinazolinone and pyrimidinylsulfanyl structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C13H10N4O3S/c18-10-5-11(19)17-13(16-10)21-6-9-14-8-4-2-1-3-7(8)12(20)15-9/h1-5H,6H2,(H,14,15,20)(H2,16,17,18,19)

InChI Key

KGHAJUUBKHAXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC(=CC(=O)N3)O

Origin of Product

United States

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